HIF-2a translation inhibitor

Overview

Description

The Hypoxia-Inducible Factor-2 alpha (HIF-2a) translation inhibitor is a small molecule that selectively decreases the translation of HIF-2a, a subunit of the hypoxia-inducible factor. This compound plays a crucial role in regulating cellular responses to low oxygen levels (hypoxia) by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) within the 5’ untranslated region (UTR) of the HIF-2a mRNA . This inhibition is significant in cancer research, as HIF-2a is involved in tumor growth and survival under hypoxic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

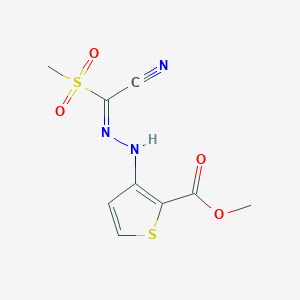

The synthesis of HIF-2a translation inhibitors involves the creation of thienylhydrazone compounds. One common synthetic route includes the reaction of methyl-3-(2-(cyano(methylsulfonyl)methylene)hydrazino)thiophene-2-carboxylate with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of HIF-2a translation inhibitors follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The final product is often purified using techniques such as crystallization or chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

HIF-2a translation inhibitors primarily undergo substitution reactions. These reactions involve the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of HIF-2a translation inhibitors include DMSO, hydrazine derivatives, and various catalysts to enhance reaction rates. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are thienylhydrazone compounds, which exhibit the desired inhibitory activity against HIF-2a translation. These compounds are characterized by their ability to bind to the IRE region of HIF-2a mRNA and inhibit its translation .

Scientific Research Applications

Renal Cell Carcinoma

One of the most significant applications of HIF-2α translation inhibitors is in the treatment of renal cell carcinoma (RCC), particularly clear cell renal cell carcinoma (ccRCC). Belzutifan, a specific HIF-2α inhibitor, has received FDA approval for treating nonmetastatic RCC associated with von Hippel-Lindau disease. Studies indicate that approximately 50% of ccRCC cases are dependent on HIF-2α, making targeted therapy a promising strategy .

Neuroendocrine Tumors

HIF-2α inhibitors are also being explored for neuroendocrine tumors. Preclinical data suggest that tumors with genetic mutations leading to HIF-2α stabilization may respond well to these inhibitors. Ongoing clinical trials are investigating combination therapies to overcome resistance mechanisms observed in some patients .

Study on VHL Disease

A notable study demonstrated the efficacy of pharmacological HIF-2α inhibition in a vertebrate model of von Hippel-Lindau disease. The use of small-molecule inhibitors resulted in downregulation of HIF target genes, improved hematopoiesis, and reduced angiogenic sprouting. These findings support further exploration of HIF-2α inhibition as a therapeutic strategy for VHL-related phenotypes .

Resistance Mechanisms

Despite initial successes, resistance to HIF-2α inhibitors can develop. Research has identified mutations within the gatekeeper pocket of HIF-2α as potential causes for this acquired resistance. Understanding these mechanisms is crucial for developing second-generation inhibitors that can effectively target both wild-type and resistant mutant forms of HIF-2α .

Data Summary Table

Mechanism of Action

The HIF-2a translation inhibitor exerts its effects by enhancing the binding of IRP1 to the IRE region within the 5’ UTR of the HIF-2a mRNA. This binding prevents the translation of HIF-2a, thereby reducing its protein levels in cells. The inhibition is specific to the translation process and does not affect the transcription or stability of HIF-2a mRNA . This mechanism is crucial for understanding how cells adapt to hypoxia and the role of HIF-2a in tumor growth and survival .

Comparison with Similar Compounds

Similar Compounds

HIF-1a Translation Inhibitor: Similar to HIF-2a inhibitors, HIF-1a inhibitors target the translation of the HIF-1a subunit, another isoform of the hypoxia-inducible factor.

HIF Prolyl Hydroxylase Inhibitors: These compounds inhibit the hydroxylation of HIF subunits, preventing their degradation and leading to increased levels of HIF proteins.

HIF Antagonists: These compounds directly inhibit the activity of HIF proteins by binding to their active sites.

Uniqueness

The HIF-2a translation inhibitor is unique in its specific mechanism of action, targeting the translation process rather than transcription or protein stability. This specificity allows for precise modulation of HIF-2a levels in cells, making it a valuable tool for studying hypoxia-related processes and developing targeted cancer therapies .

Biological Activity

Hypoxia-Inducible Factor 2 alpha (HIF-2α) plays a crucial role in cellular responses to low oxygen levels and is implicated in various pathological conditions, including cancer. The development of HIF-2α translation inhibitors has emerged as a promising therapeutic strategy, particularly for conditions like von Hippel-Lindau (VHL) disease and clear cell renal cell carcinoma (ccRCC). This article reviews the biological activity of these inhibitors, focusing on their mechanisms of action, effects on cellular processes, and relevant case studies.

HIF-2α translation inhibitors primarily function by targeting the 5'-untranslated region (5'-UTR) of the HIF-2α mRNA. These small molecules enhance the binding of Iron Regulatory Protein 1 (IRP1) to an Iron-Responsive Element (IRE) within the 5'-UTR, leading to a decrease in HIF-2α protein synthesis in an mTOR-independent manner. This mechanism is particularly significant during hypoxic conditions where HIF-2α is typically stabilized and activated.

Key Findings:

- Inhibition of Translation : Compounds selectively inhibit HIF-2α translation without affecting HIF-1α, showcasing their specificity .

- Regulatory Role of IRP1 : Knockdown of IRP1 abolishes the inhibitory effects of these compounds, indicating that IRP1 is essential for their action .

- Impact on Target Gene Expression : Inhibition of HIF-2α leads to decreased expression of downstream target genes such as GLUT1, VEGF, and IGFBP3, which are critical for angiogenesis and metabolism .

VHL Disease Model

A study involving VHL-deficient zebrafish demonstrated that pharmacological inhibition of HIF-2α significantly reduced erythrocytosis and abnormal hematopoiesis. The treatment improved cardiac contractility and normalized angiogenic responses in mutant embryos . This highlights the potential therapeutic benefits of HIF-2α inhibitors in managing VHL-related symptoms.

Pulmonary Hypertension

In rodent models of pulmonary hypertension (PH), the use of PT2567, a specific HIF-2α inhibitor, resulted in reduced pulmonary vascular remodeling and improved hemodynamic parameters. The treatment also decreased pro-inflammatory factors and restored plasma nitrite levels, indicating a reversal of disease progression . These findings suggest that targeting HIF-2α could be a novel strategy for treating PH.

Data Table: Summary of Key Studies

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie HIF-2α translation inhibition by small-molecule inhibitors?

HIF-2α translation inhibitors target the iron-responsive element (IRE) within the 5' untranslated region (5'UTR) of HIF-2α mRNA, disrupting its interaction with iron-regulatory proteins (IRPs) under hypoxic conditions. This prevents ribosomal assembly and suppresses constitutive and hypoxia-induced HIF-2α protein synthesis. Key experimental validation includes luciferase reporter assays using 5'UTR deletion mutants and iron chelation studies to confirm IRE dependency .

Q. How can researchers validate HIF-2α inhibition in vitro?

- Western blotting : Measure HIF-2α protein levels under normoxic vs. hypoxic conditions (1% O₂). Include controls with iron chelators (e.g., deferoxamine) to confirm hypoxia mimicry.

- Downstream targets : Quantify VEGF or erythropoietin (EPO) mRNA via RT-qPCR, as HIF-2α regulates these genes.

- Dose-response assays : Use IC₅₀ values (e.g., 5 μM for HIF-2α-IN-4) to confirm inhibitor specificity .

Q. What experimental controls are critical for HIF-2α inhibition studies?

- Oxygen tension controls : Compare normoxic (20% O₂) and hypoxic (1% O₂) conditions.

- Genetic controls : Use siRNA/shRNA knockdown of HIF-2α or CRISPR-edited cell lines to validate inhibitor specificity.

- Off-target checks : Assess HIF-1α protein levels to rule out cross-inhibition, as HIF-1α and HIF-2α have distinct regulatory mechanisms .

Advanced Research Questions

Q. How can contradictory data on HIF-2α’s role in cancer progression be resolved?

HIF-2α exhibits context-dependent pro-tumorigenic or tumor-suppressive effects. For example:

- Renal cell carcinoma (RCC) : HIF-2α upregulates TRAIL receptor DR5, sensitizing cells to apoptosis, but promotes VEGF-driven angiogenesis.

- Methodological approach : Use isoform-specific inhibitors (e.g., HIF-2α-IN-4) combined with transcriptomic profiling (RNA-seq) to identify tissue-specific signaling networks .

Q. What strategies address discrepancies between HIF-2α protein stability and mRNA levels post-inhibition?

- Protein stability assays : Treat cells with cycloheximide to block new protein synthesis and measure HIF-2α decay rates via Western blotting.

- mRNA quantification : Perform RT-qPCR to assess transcriptional feedback loops (e.g., HIF-2α autoregulation via PHD enzymes).

- Proteasome inhibition : Use MG-132 or PS-341 to differentiate between translational suppression and ubiquitin-mediated degradation .

Q. How should researchers design in vivo studies to evaluate HIF-2α inhibitors?

- Hypoxia models : Use subcutaneous xenografts in nude mice with controlled oxygen chambers (e.g., 8% O₂) to mimic tumor microenvironments.

- Pharmacodynamic markers : Measure HIF-2α target genes (e.g., VEGF, EPO) in serum or tumor lysates.

- Combination therapies : Co-administer with proteasome inhibitors (e.g., PS-341) to amplify DR5-mediated apoptosis in RCC models .

Q. What statistical frameworks are recommended for analyzing HIF-2α inhibitor efficacy?

- Sample size justification : Use power analysis (α=0.05, β=0.2) based on pilot data for effect sizes (e.g., Cohen’s d for protein reduction).

- Hierarchical modeling : Account for nested variables (e.g., technical replicates, multiple cell lines).

- Bayesian approaches : Incorporate prior data on HIF-2α inhibition kinetics to refine posterior probability estimates .

Q. Methodological Best Practices

- Hypoxia induction : Validate hypoxia chambers with pimonidazole adduct staining or HIF-1α/HIF-2α immunoblotting .

- Inhibitor solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity .

- Data transparency : Archive raw blot images, statistical code (e.g., R/Python scripts), and reagent lot numbers for reproducibility .

Properties

IUPAC Name |

methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4S2/c1-16-9(13)8-6(3-4-17-8)11-12-7(5-10)18(2,14)15/h3-4,11H,1-2H3/b12-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGAPDPPVHJYGJ-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NN=C(C#N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CS1)N/N=C(\C#N)/S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.